molecular formula C10H10N2O B8765658 O-(quinolin-4-ylmethyl)hydroxylamine

O-(quinolin-4-ylmethyl)hydroxylamine

Cat. No.: B8765658
M. Wt: 174.20 g/mol
InChI Key: CKIURONGCBJUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(quinolin-4-ylmethyl)hydroxylamine is a chemical compound that features a quinoline ring substituted with a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(quinolin-4-ylmethyl)hydroxylamine typically involves the reaction of 4-quinolylmethyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to moderate heat.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

O-(quinolin-4-ylmethyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in substitution reactions, forming new C-N or N-N bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxide derivatives, while reduction can produce amines.

Scientific Research Applications

O-(quinolin-4-ylmethyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of O-(quinolin-4-ylmethyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • O-(Diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid
  • 2,4-Dinitrophenylhydroxylamine

Uniqueness

O-(quinolin-4-ylmethyl)hydroxylamine is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

O-(quinolin-4-ylmethyl)hydroxylamine

InChI

InChI=1S/C10H10N2O/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2

InChI Key

CKIURONGCBJUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CON

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-quinolyl)methoxy phthalimide (2.00 g) was suspended in 95% EtOH and hydrazine (0.30 mL) was added. The reaction mixture was stirred for 3 h and then filtered. The filtrate was concentrated under reduced pressure and then taken up in a small amount of dichloromethane. The small amount of remaining phthalhydrazide was then removed by filtration. The filtrate was concentrated under reduced pressure to give the title compound (1.44 g) as a yellow oil. MS(CI) m/e 175 (M+H)+.
Name
N-(4-quinolyl)methoxy phthalimide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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